
N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide, also known as BAY 41-8543, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by Bayer AG in 2002 and has since been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide and its derivatives are valuable in organic synthesis, particularly in catalysis and the formation of complex organic structures. For instance, acrylamides derived from 3,5-dimethyl-1H-pyrazole have been employed in asymmetric [3+2] cycloaddition with allenoates, showcasing the utility of pyrazole derivatives in facilitating regiospecific annulation reactions with moderate to excellent yields and enantioselectivities (Han et al., 2011). Furthermore, this compound related compounds have been utilized in the design and synthesis of new pyrazole amide derivatives with promising biological activities, highlighting their versatility in drug discovery and design (Deng et al., 2016).
Material Science
In material science, the structural and bonding characteristics of pyrazole derivatives, including this compound, are studied to understand their potential applications in developing new materials. Research into the tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in both solid state and solution provides insights into the electronic and structural flexibility of these compounds, which is crucial for designing functional materials with specific electronic properties (Claramunt et al., 2005).
Biological Applications
While explicitly excluding information related to drug use and side effects, it's worth noting that derivatives of this compound have been investigated for their biological activities. For example, studies have shown that certain pyrazole derivatives exhibit insecticidal activity, offering a potential for the development of new pest control agents (Deng et al., 2016). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to pyrazole carboxamides, have demonstrated potent growth inhibitory properties against various cancer cell lines, highlighting the potential of pyrazole derivatives in anticancer research (Deady et al., 2003).
properties
IUPAC Name |
N-tert-butyl-3-(dimethylamino)-4-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)17-15(21)20-11-13(14(18-20)19(4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKBRQAWZTYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C=C(C(=N1)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

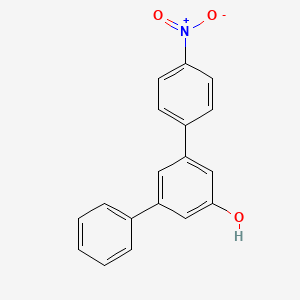
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
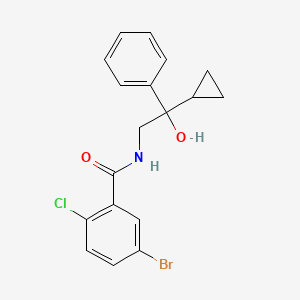
![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)
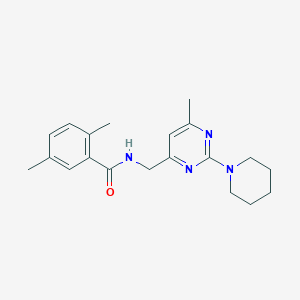
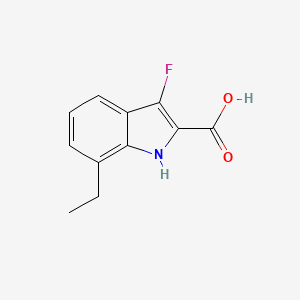
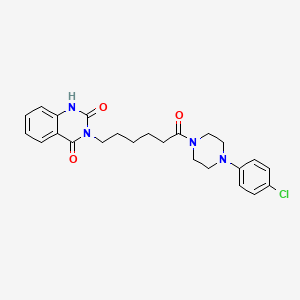
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)
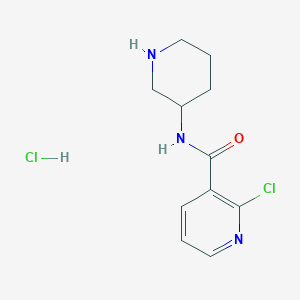
![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)